molecular formula C23H23N5O4 B10925047 3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10925047
M. Wt: 433.5 g/mol
InChI Key: QQEBOACOMWUVPK-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes methoxyphenyl groups, a nitro-substituted pyrazole moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole core is reacted with methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration of the Pyrazole Ring: The nitro group can be introduced by nitrating the pyrazole ring using a mixture of concentrated sulfuric acid and nitric acid.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group and methoxyphenyl groups may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: Similar structure but lacks the nitro group and additional pyrazole moiety.

    3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole: Similar structure but lacks the nitro group and additional pyrazole moiety.

    4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Similar structure but lacks the methoxyphenyl groups.

Uniqueness

The presence of both methoxyphenyl groups and a nitro-substituted pyrazole moiety in 3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole makes it unique compared to similar compounds. This unique structure may confer specific properties and activities that are not observed in other related compounds.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C23H23N5O4/c1-15-11-21(28(29)30)24-26(15)14-27-23(18-8-6-10-20(13-18)32-4)16(2)22(25-27)17-7-5-9-19(12-17)31-3/h5-13H,14H2,1-4H3

InChI Key

QQEBOACOMWUVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)C)C4=CC(=CC=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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